![molecular formula C14H21BrN2O2 B5636213 2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5636213.png)
2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
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Description
Synthesis Analysis
The synthesis of bromo-substituted Schiff bases, closely related to the compound of interest, involves the reaction of aldehydes with amines under controlled conditions. These reactions typically yield crystalline structures that can be characterized using techniques like NMR and X-ray diffraction (Dong et al., 2015). Synthesis optimization for related compounds indicates the importance of temperature control and molar ratios for achieving maximum yield (Linsha, 2015).
Molecular Structure Analysis
X-ray crystallography reveals that such bromo-substituted phenols crystallize in specific space groups, displaying trans configuration around the C=N double bond. This configuration contributes to the compound's stability and reactivity (Dong et al., 2015). The crystal structures are further stabilized by hydrogen bonds and π-π interactions, which are crucial for understanding the compound's molecular geometry and potential intermolecular interactions.
Chemical Reactions and Properties
Related compounds exhibit reactivity towards forming stable Schiff bases, which can undergo various chemical reactions, including nucleophilic substitutions and cyclization. These reactions are foundational for synthesizing more complex brominated phenolic compounds with potential biological activities (Zhou et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, can be inferred through synthesis methods and structural characterization. For instance, the crystalline nature and specific space group orientations provide insights into the compound's stability and solubility in various solvents.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are closely linked to the compound's molecular structure. Schiff base compounds related to the target molecule have been studied for their antibacterial activities, indicating that the bromo and methoxy groups play a significant role in modulating chemical properties and biological activities (Zhou et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-16-4-3-5-17(7-6-16)10-11-8-12(15)14(18)13(9-11)19-2/h8-9,18H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHOROVZEDFXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol |
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